1-[4-(4-{[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}piperazin-1-yl)phenyl]ethanone
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Overview
Description
1-[4-(4-{[3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL]CARBONYL}PIPERAZINO)PHENYL]-1-ETHANONE is a complex organic compound with a unique structure that includes a benzothiophene core, a piperazine ring, and various functional groups such as chloro and difluoromethoxy
Preparation Methods
The synthesis of 1-[4-(4-{[3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL]CARBONYL}PIPERAZINO)PHENYL]-1-ETHANONE involves multiple steps, typically starting with the preparation of the benzothiophene core. This can be achieved through a series of reactions including halogenation, methoxylation, and carbonylation. The piperazine ring is then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[4-(4-{[3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL]CARBONYL}PIPERAZINO)PHENYL]-1-ETHANONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Scientific Research Applications
1-[4-(4-{[3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL]CARBONYL}PIPERAZINO)PHENYL]-1-ETHANONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and in various industrial processes where its chemical properties are beneficial.
Mechanism of Action
The mechanism of action of 1-[4-(4-{[3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL]CARBONYL}PIPERAZINO)PHENYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[4-(4-{[3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL]CARBONYL}PIPERAZINO)PHENYL]-1-ETHANONE can be compared to other compounds with similar structures, such as:
1-[4-(4-{[3-CHLORO-6-(TRIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL]CARBONYL}PIPERAZINO)PHENYL]-1-ETHANONE: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which may result in different chemical and biological properties.
1-[4-(4-{[3-CHLORO-6-(METHOXY)-1-BENZOTHIOPHEN-2-YL]CARBONYL}PIPERAZINO)PHENYL]-1-ETHANONE: The presence of a methoxy group instead of a difluoromethoxy group can also lead to variations in reactivity and activity.
Properties
Molecular Formula |
C22H19ClF2N2O3S |
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Molecular Weight |
464.9 g/mol |
IUPAC Name |
1-[4-[4-[3-chloro-6-(difluoromethoxy)-1-benzothiophene-2-carbonyl]piperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C22H19ClF2N2O3S/c1-13(28)14-2-4-15(5-3-14)26-8-10-27(11-9-26)21(29)20-19(23)17-7-6-16(30-22(24)25)12-18(17)31-20/h2-7,12,22H,8-11H2,1H3 |
InChI Key |
BINWVFSGCOREEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C4=C(S3)C=C(C=C4)OC(F)F)Cl |
Origin of Product |
United States |
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